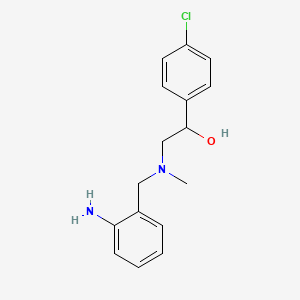
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol (2-ABME) is an organic compound of interest due to its potential applications in chemical synthesis and scientific research. It is an amine-containing heterocyclic compound, which is composed of a benzene ring with a methyl group and an amine group attached to the ring. This compound has been studied for its ability to act as a chemical intermediate for the synthesis of various other compounds. Additionally, it has been studied for its potential applications in scientific research, including its ability to act as a ligand for proteins and as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Versatile Building Blocks for Heterocycles : Research has demonstrated the synthesis of compounds like benzoxazole derivatives, which serve as versatile building blocks for creating complex heterocyclic structures. These compounds have been analyzed using quantum chemical calculations and Hirshfeld surface analysis to understand their conformational landscapes and crystal packing interactions, indicating potential applications in material science and molecular engineering (Saeed et al., 2021).
Heterocyclic Syntheses : Another study explores the synthesis of norphenylephrine derivatives leading to various heterocyclic compounds. This indicates the potential for synthesizing a wide range of biologically active molecules using similar synthetic strategies, which could be applied to compounds with similar functionalities (Kametani et al., 1970).
Catalytic and Reactive Applications
- Catalyzed Reduction of Nitroarenes : Research on the catalyzed reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts highlights the utility of specific functional groups in facilitating chemical transformations. This could suggest potential catalytic applications for similar compounds (Watanabe et al., 1984).
Potential Biological Applications
- Antimicrobial Evaluation : Studies involving the synthesis of benzothiazepines with chlorophenyl groups have been conducted to evaluate their antimicrobial activities. While the specific compound was not studied, this research indicates that compounds with similar structural features could possess antimicrobial properties (Pant et al., 2008).
Mechanistic Insights in Chemical Reactions
- Nucleophilic Attack Mechanisms : Research on nucleophilic attack at coordinated isocyanides promoted by the pyridyl ligand provides insight into reaction mechanisms that could be relevant to the study of similar compounds, offering a deeper understanding of their reactivity and potential applications in synthetic chemistry (Crociani et al., 1994).
Propriétés
IUPAC Name |
2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCPNPDEMLIPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2729848.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2729849.png)
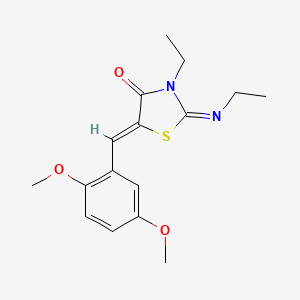
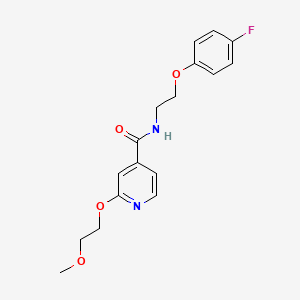


![(2S)-N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2729860.png)
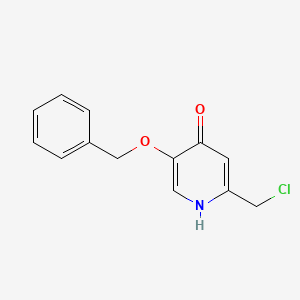
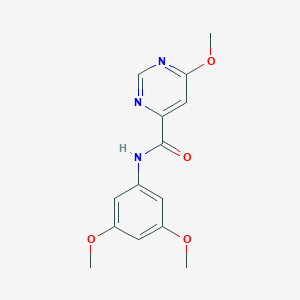
![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)
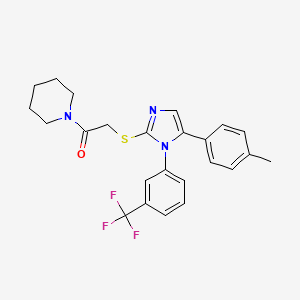

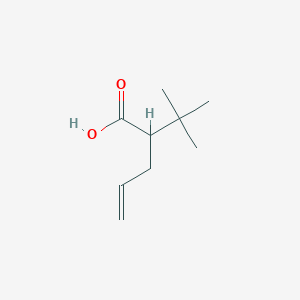
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)